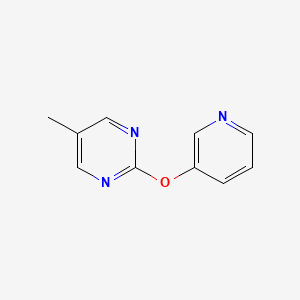

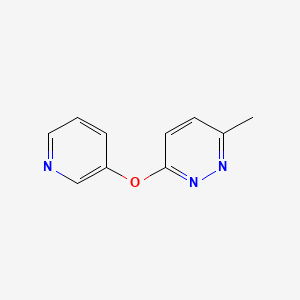

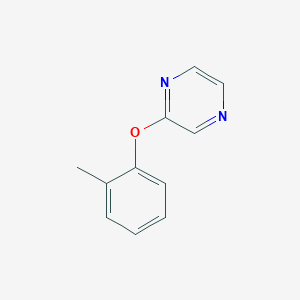

5-methyl-2-(pyridin-3-yloxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-methyl-2-(pyridin-3-yloxy)pyrimidine” is a pyrimidinamine derivative . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . They have been a hot topic in the pesticide field for many years because of their excellent biological activity .

Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . There are numerous methods for the synthesis of pyrimidines described in the literature . For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .

Chemical Reactions Analysis

The chemical reactions involving pyrimidines can be quite diverse. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .

Biochemical Pathways

Pyrimidinamine derivatives have been shown to inhibit the nf-kb inflammatory pathway .

Result of Action

Pyrimidinamine derivatives have shown promising neuroprotective and anti-inflammatory properties .

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-2-(pyridin-3-yloxy)pyrimidineyridin-3-yloxy-pyrimidine in laboratory experiments include its low cost, its availability, and its ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of the compound on cellular processes.

Future Directions

The potential future directions for 5-methyl-2-(pyridin-3-yloxy)pyrimidineyridin-3-yloxy-pyrimidine research include further investigation into its mechanism of action, its effects on cellular processes, and its potential applications in the development of new drugs and treatments. Additionally, further research into the structure and properties of the compound could lead to new synthesis methods and potential applications in the fields of biochemistry and physiology. Finally, further research into the effects of environmental toxins on the body and the development of new drugs and treatments could also be explored.

Synthesis Methods

5-methyl-2-(pyridin-3-yloxy)pyrimidineyridin-3-yloxy-pyrimidine can be synthesized using several methods. One of the most common methods is the condensation reaction of ethyl acetoacetate with hydrazine hydrate. This reaction produces an intermediate compound, which is then heated and treated with hydrochloric acid to yield the desired product. Other methods for the synthesis of 5-methyl-2-(pyridin-3-yloxy)pyrimidineyridin-3-yloxy-pyrimidine include the reaction of ethyl acetoacetate with ethyl formate, the reaction of ethyl acetoacetate with hydrazine monohydrate, and the reaction of ethyl acetoacetate with hydrazine hydrate.

Scientific Research Applications

5-methyl-2-(pyridin-3-yloxy)pyrimidineyridin-3-yloxy-pyrimidine has been studied extensively in the fields of biochemistry and physiology. It has been used as a model compound to study the structure and function of proteins and enzymes, as well as to investigate the mechanisms of drug action and resistance. It has also been used to study the effects of environmental toxins on the body and to develop new drugs and treatments. Additionally, 5-methyl-2-(pyridin-3-yloxy)pyrimidineyridin-3-yloxy-pyrimidine has been used as a starting material in the synthesis of other organic compounds, such as amino acids, peptides, and nucleotides.

properties

IUPAC Name |

5-methyl-2-pyridin-3-yloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-5-12-10(13-6-8)14-9-3-2-4-11-7-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCABYQLFVLFJKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)OC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)

![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)

![1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6432491.png)

![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)

![4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432519.png)

![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)

![1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6432568.png)

![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)